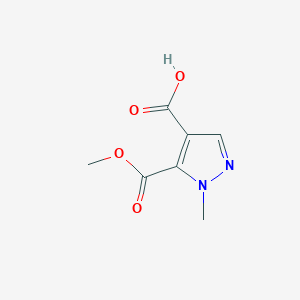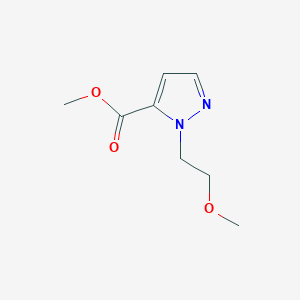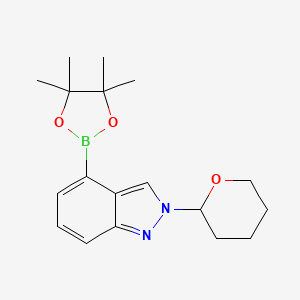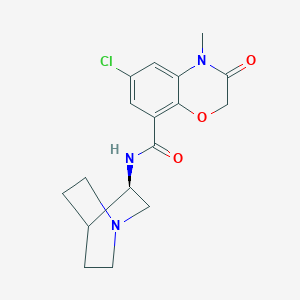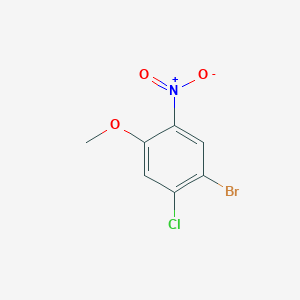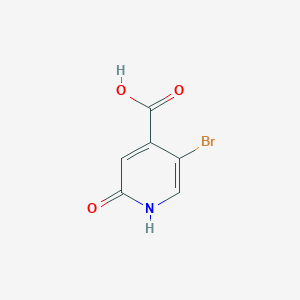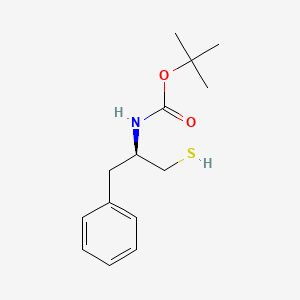
(R)-tert-Butyl (1-mercapto-3-phenylpropan-2-yl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of “®-tert-Butyl (1-mercapto-3-phenylpropan-2-yl)carbamate” is represented by the formula C14H21NO2S . The compound is part of the CID 25418287 group .Physical And Chemical Properties Analysis
“®-tert-Butyl (1-mercapto-3-phenylpropan-2-yl)carbamate” has a molecular weight of 267.39 . Additional physical and chemical properties such as melting point, boiling point, solubility, and stability are not provided in the search results.Wissenschaftliche Forschungsanwendungen
Thiol-Addition Reactions
Thiol-addition reactions are a significant area of research due to the biological importance of thiols . This compound, being a thiol, can participate in these reactions, which can be classified into four types: 1,1, 1,2, 1,3, 1,4 addition reactions . These reactions are often coupled to color and/or emission changes .
Thiol Recognition
Thiol recognition is another area where this compound could be applied. The development of probes for thiols has been an active research area in recent years . This compound could potentially be used in the development of such probes.
Thiol-Based Click Reactions
Thiols can react with readily available organic substrates under benign conditions, making them suitable for use in chemical, biological, physical, and materials and engineering research areas . This compound could be used in thiol-based click reactions, which include the reaction of radicals with electron-rich enes, Michael addition with electron-poor enes, carbonyl addition with isocyanate S N 2 ring opening with epoxies, and S N 2 nucleophilic substitution with halogens .
Biochemistry Lab Applications
In the biochemistry lab, proteins are often maintained in their reduced (free thiol) state by incubation in buffer containing an excess concentration of thiols . This compound could potentially be used in such applications.
UV Curing Applications
Thiols can be used in UV curing applications . This compound, being a secondary thiol, could potentially address challenges in UV curing applications through presenting reduced order, and a longer pot life when prepared with the ene compounds .
Safety and Hazards
Wirkmechanismus
Target of Action
Thiol-containing compounds are known to interact with various proteins and enzymes in the body . They can form covalent bonds with specific amino acid residues in proteins, such as cysteine and lysine . This interaction can lead to changes in protein function and structure, affecting various biological processes .
Mode of Action
®-2-Benzyl-2-N-Boc-amino-ethyl thiol, like other thiol-containing compounds, can undergo a wide array of oxidative modifications . It can form covalent cross-links that stabilize protein structure and function as a powerful nucleophile in many enzyme active sites . Thiol-containing compounds can also participate in redox signaling, functioning as a regulatory reversible molecular switch .
Biochemical Pathways
For instance, they are involved in the oxidation of thiols to disulfides, a process of great importance in organic synthesis for both synthetic and biological purposes . They can also participate in thiol-mediated uptake, a mechanism that explains the surprisingly efficient cellular uptake of substrates attached to thiol-reactive groups .
Pharmacokinetics
The pharmacokinetics of thiol-containing compounds can be influenced by various factors, including their chemical structure, the presence of functional groups, and the physiological conditions under which they are administered .
Result of Action
For example, they can alter protein function, participate in redox signaling, and influence cellular uptake of substrates .
Action Environment
The action, efficacy, and stability of ®-2-Benzyl-2-N-Boc-amino-ethyl thiol can be influenced by various environmental factors. These may include the presence of other reactive species, the redox state of the cellular environment, and the presence of specific enzymes or proteins that can interact with the compound .
Eigenschaften
IUPAC Name |
tert-butyl N-[(2R)-1-phenyl-3-sulfanylpropan-2-yl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2S/c1-14(2,3)17-13(16)15-12(10-18)9-11-7-5-4-6-8-11/h4-8,12,18H,9-10H2,1-3H3,(H,15,16)/t12-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYBYEBRVJRDWPB-GFCCVEGCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)CS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC1=CC=CC=C1)CS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.39 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Ethyl-2-[(methylamino)methyl]butan-1-ol](/img/structure/B1294020.png)

![{1-[(Tert-butoxycarbonyl)amino]cyclobutyl}-methyl tert-butyl carbonate](/img/structure/B1294026.png)
![5-bromo-3-methyl-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1294027.png)

![2-[4-(2-Hydroxyethyl)piperazin-1-yl]acetamide](/img/structure/B1294029.png)

